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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro cell-based assay protocols

for the characterization of HMPL-689 (Amdizalisib), a potent and highly selective inhibitor of

phosphoinositide 3-kinase delta (PI3Kδ). The provided methodologies are based on

established and widely used laboratory techniques for evaluating kinase inhibitors.

Introduction
HMPL-689, also known as Amdizalisib, is a small molecule inhibitor targeting the delta isoform

of PI3K (PI3Kδ).[1][2] The PI3Kδ signaling pathway plays a crucial role in the development,

survival, and proliferation of B-cells.[1][3] Aberrant activation of this pathway is implicated in

various B-cell malignancies, making PI3Kδ a key therapeutic target.[1] HMPL-689 has

demonstrated high potency and selectivity for PI3Kδ, with promising anti-tumor activity in

preclinical models of B-cell lymphoma.[1] This document outlines the in vitro assays used to

characterize the activity of HMPL-689.

Quantitative Data Summary
The following table summarizes the quantitative data for HMPL-689's in vitro activity.
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Assay Type Parameter Value
Cell
Line/System

Reference

Kinase Activity

Assay
IC50 0.3 nM Sf21 insect cells [4]

Kinome

Selectivity

Selectivity over

other PI3K

isoforms

>250-fold - [1]

Kinome

Selectivity

Inhibition of other

protein kinases

No significant

inhibition of 319

other protein

kinases at 1 µM

- [1]

Signaling Pathway
HMPL-689 targets the PI3Kδ pathway, a critical component of the B-cell receptor (BCR)

signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to

the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts

as a second messenger, recruiting and activating downstream effectors such as AKT. The

activation of the AKT pathway ultimately promotes cell survival, proliferation, and growth.

HMPL-689 selectively inhibits PI3Kδ, thereby blocking the conversion of PIP2 to PIP3 and

inhibiting the downstream pro-survival signaling.
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Figure 1: Simplified PI3Kδ signaling pathway and the mechanism of action of HMPL-689.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1192938?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are representative protocols for the in vitro cell-based assays used to evaluate

HMPL-689.

PI3Kδ Kinase Activity Assay (Transcreener™
Fluorescence Polarization Assay)
This assay quantitatively measures the enzymatic activity of PI3Kδ by detecting the production

of ADP.

Workflow Diagram:
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Figure 2: General workflow for a Transcreener™ FP kinase assay.

Methodology:
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Reagent Preparation:

Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

0.01% Brij-35).

Prepare serial dilutions of HMPL-689 in the assay buffer.

Prepare a solution of recombinant human PI3Kδ enzyme.

Prepare a solution of the lipid substrate, PIP2.

Prepare a solution of ATP at the desired concentration.

Kinase Reaction:

In a 384-well plate, add the PI3Kδ enzyme, PIP2 substrate, and the serially diluted HMPL-
689 or vehicle control.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

ADP Detection:

Stop the reaction and detect ADP formation by adding the Transcreener™ ADP² FP

Detection Mix, which contains an ADP antibody and a fluorescent tracer.

Incubate at room temperature for 60 minutes to allow the detection reaction to reach

equilibrium.

Data Analysis:

Measure the fluorescence polarization (FP) using a suitable plate reader.

The amount of ADP produced is inversely proportional to the FP signal.

Calculate the percent inhibition for each concentration of HMPL-689 and determine the

IC50 value by fitting the data to a four-parameter logistic curve.
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Cellular Phospho-AKT (S473) Assay
This assay measures the phosphorylation of AKT at serine 473, a downstream marker of PI3K

activity, in a cellular context.

Methodology:

Cell Culture and Treatment:

Seed a B-cell lymphoma cell line (e.g., SU-DHL-4, Toledo) in a 96-well plate and culture

overnight.

Treat the cells with serial dilutions of HMPL-689 for a specified pre-incubation time (e.g., 2

hours).

Stimulate the PI3K pathway by adding an appropriate agonist (e.g., anti-IgM antibody) for

a short duration (e.g., 15-30 minutes).

Cell Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

Immunostaining:

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

Incubate the cells with a primary antibody specific for phospho-AKT (S473).

Wash the cells and incubate with a secondary antibody conjugated to a fluorescent dye or

an enzyme (e.g., HRP).

Detection and Analysis:

For fluorescent detection, measure the signal using an imaging cytometer like the Acumen

Explorer.
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For colorimetric or chemiluminescent detection, add the appropriate substrate and

measure the signal with a plate reader.

Normalize the phospho-AKT signal to the total cell number (e.g., by staining with a nuclear

dye like DAPI).

Calculate the percent inhibition of AKT phosphorylation and determine the IC50 value.

B-Cell Proliferation/Viability Assay (CellTiter-Glo® or
CCK-8)
These assays determine the effect of HMPL-689 on the proliferation and viability of B-cell

lymphoma cell lines.

Methodology (CellTiter-Glo®):

Cell Seeding and Treatment:

Seed B-cell lymphoma cells in a 96-well plate.

Add serial dilutions of HMPL-689 to the wells.

Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C

and 5% CO₂.

Assay Procedure:

Equilibrate the plate to room temperature.

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Analysis:

Measure the luminescence using a plate reader.
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The luminescent signal is proportional to the amount of ATP, which is indicative of the

number of viable cells.

Calculate the percent inhibition of cell viability and determine the GI50 (concentration for

50% of maximal inhibition of cell growth) or IC50 value.

Methodology (CCK-8):

Cell Seeding and Treatment:

Follow the same procedure as for the CellTiter-Glo® assay.

Assay Procedure:

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours in the incubator.

Data Analysis:

Measure the absorbance at 450 nm using a microplate reader.

The absorbance is directly proportional to the number of living cells.

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Basophil Activation Test (BAT) by Flow Cytometry
This assay can be adapted to assess the effect of HMPL-689 on the activation of basophils,

which also rely on PI3Kδ signaling.

Methodology:

Blood Collection and Treatment:

Collect fresh whole blood from healthy donors.

Pre-incubate the blood with serial dilutions of HMPL-689 or a vehicle control.
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Cell Stimulation and Staining:

Stimulate the basophils with an allergen or anti-IgE antibody.

Stain the cells with fluorescently labeled antibodies against basophil-specific markers

(e.g., CCR3) and activation markers (e.g., CD63).

Red Blood Cell Lysis and Sample Acquisition:

Lyse the red blood cells using a lysis buffer.

Wash and resuspend the remaining cells in a suitable buffer for flow cytometry.

Acquire the samples on a flow cytometer.

Data Analysis:

Gate on the basophil population based on their characteristic light scatter properties and

marker expression.

Determine the percentage of activated (CD63-positive) basophils.

Calculate the percent inhibition of basophil activation by HMPL-689 and determine the

IC50 value.

These protocols provide a framework for the in vitro characterization of HMPL-689. Specific

parameters such as cell numbers, incubation times, and reagent concentrations may require

optimization depending on the specific cell lines and laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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